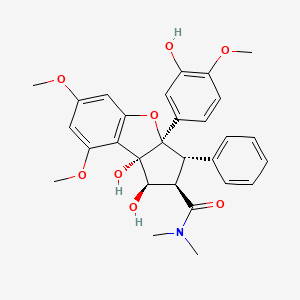

Rocaglamide D

Description

Properties

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-30(2)27(33)23-24(16-9-7-6-8-10-16)29(17-11-12-20(36-4)19(31)13-17)28(34,26(23)32)25-21(37-5)14-18(35-3)15-22(25)38-29/h6-15,23-24,26,31-32,34H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSHNPGEFUCUHH-IDAMAFBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019942 | |

| Record name | 3'-Hydroxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189322-67-6 | |

| Record name | 3'-Hydroxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rocaglamide D: A Deep Dive into its Anti-Cancer Mechanism of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran class of natural products isolated from the Aglaia species, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of the molecular pathways targeted by Rocaglamide D in cancer cells. The primary mode of action is the inhibition of protein synthesis through a unique molecular clamping of the eukaryotic initiation factor 4A (eIF4A) on polypurine-rich mRNA sequences. Beyond this central mechanism, this compound modulates several other critical signaling pathways involved in cell cycle progression, apoptosis, metabolic regulation, and cell migration. This guide consolidates key quantitative data, details experimental methodologies, and provides visual representations of the intricate signaling networks to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism: Inhibition of Translation Initiation

The principal anti-neoplastic activity of this compound stems from its direct interference with the protein synthesis machinery.[1]

Molecular Target: Eukaryotic Initiation Factor 4A (eIF4A)

This compound's primary molecular target is eIF4A, an ATP-dependent DEAD-box RNA helicase.[2] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation. Cancer cells are often highly dependent on efficient protein synthesis to maintain their proliferative state, making eIF4A an attractive therapeutic target.

The "Molecular Clamp" Model

Unlike conventional inhibitors that block an enzyme's active site, this compound acts as a "molecular clamp." It stabilizes the interaction between eIF4A and specific polypurine sequences (repeating A and G nucleotides) within the 5'-UTR of certain mRNAs.[3] This action traps eIF4A on the mRNA, creating a roadblock that impedes the scanning 43S pre-initiation complex.[3] This ultimately leads to the repression of translation for a specific subset of mRNAs that are crucial for cancer cell survival and proliferation. This unique mechanism of stabilizing a protein-RNA interaction represents a novel paradigm in small molecule-mediated inhibition.[2][4]

Figure 1: this compound's primary mechanism of action on eIF4A.

Secondary Mechanisms of Action

In addition to its primary effect on protein synthesis, this compound exerts its anti-cancer effects through the modulation of several other signaling pathways.

Cell Cycle Arrest: Activation of the ATM/ATR-Chk1/2 Pathway

This compound induces a G1-S phase cell cycle arrest in tumor cells by activating the ATM/ATR-Chk1/Chk2 checkpoint pathway.[5] This pathway is a critical component of the DNA damage response. Activation of this cascade leads to the rapid phosphorylation and subsequent degradation of the Cdc25A phosphatase.[5] Cdc25A is an essential regulator of cell cycle progression, and its degradation prevents the activation of cyclin-dependent kinases (CDKs) required for entry into the S phase.

Figure 2: this compound-induced cell cycle arrest via the ATM/ATR pathway.

Induction of Apoptosis

This compound promotes programmed cell death in cancer cells through multiple mechanisms:

-

Activation of Stress-Activated Protein Kinases (SAPKs): It activates the pro-apoptotic p38 and JNK MAPKs.[6]

-

Inhibition of Anti-Apoptotic Proteins: this compound suppresses the expression of key anti-apoptotic proteins including Mcl-1, c-FLIP, and XIAP.[1][7] This sensitizes cancer cells to apoptotic stimuli, including TRAIL (TNF-related apoptosis-inducing ligand).[7][8]

Figure 3: Pro-apoptotic pathways modulated by this compound.

Metabolic Reprogramming

This compound also impacts cancer cell metabolism by inhibiting the transcription factor Heat Shock Factor 1 (HSF1).[9] This leads to an increased expression of Thioredoxin-Interacting Protein (TXNIP), a negative regulator of glucose uptake.[1] The resulting decrease in glucose availability impairs the proliferation of malignant cells.[1]

Inhibition of Cell Migration

This compound has been shown to inhibit cancer cell migration, a crucial step in metastasis. It achieves this by reducing the activity of the Rho GTPases RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell motility.[9][10]

Quantitative Data

The anti-proliferative and cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MDA-MB-231 | Breast Adenocarcinoma | ~9 | MTT Assay (48h) | [11] |

| PC-3 | Prostate Cancer | ~15-30 (for migration inhibition) | Wound Healing | [9] |

| Various Leukemia Cells | Leukemia | Not specified | Apoptosis Induction | [6] |

| Hodgkin's Lymphoma Cells | Lymphoma | Dose-dependent c-FLIP suppression | Western Blot | [7] |

| Hepatocellular Carcinoma | Liver Cancer | 100 (for TRAIL sensitization) | Apoptosis Assay | [8] |

Note: IC50 values can vary depending on the specific Rocaglamide derivative, assay conditions, and incubation times.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

Figure 4: Workflow for the MTT cell viability assay.

In Vitro Protein Synthesis Assay

Objective: To directly measure the inhibitory effect of this compound on protein translation.

Principle: This assay typically involves the use of a cell-free translation system (e.g., rabbit reticulocyte lysate) and measures the incorporation of a labeled amino acid (e.g., 35S-methionine) into newly synthesized proteins.

Protocol:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including 35S-methionine, and various concentrations of this compound.

-

Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Collect the protein precipitate on a filter and wash to remove unincorporated 35S-methionine.

-

Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of specific proteins in the signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.

Protocol:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Cdc25A, anti-p38, anti-c-FLIP).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

-

Grow cancer cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached debris.

-

Add fresh medium containing this compound or a vehicle control.

-

Image the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is closed.

-

Quantify the area of the wound at each time point to determine the rate of cell migration.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined primary mechanism of action targeting the translation initiation factor eIF4A. Its ability to also modulate key signaling pathways involved in cell cycle control, apoptosis, metabolism, and migration highlights its potential for broad therapeutic application. The unique "molecular clamp" mechanism offers a novel strategy for inhibiting protein function and provides a valuable tool for chemical biology research.

Future research should focus on:

-

Further elucidating the precise molecular interactions between this compound, eIF4A, and polypurine-containing mRNAs.

-

Identifying the full spectrum of mRNAs whose translation is selectively inhibited by this compound in different cancer contexts.

-

Investigating the potential for synergistic combinations of this compound with other anti-cancer therapies.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs for clinical development.

This technical guide provides a solid foundation for understanding the complex and potent anti-cancer activity of this compound, paving the way for further investigation and potential therapeutic innovation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rocaglamide and a XIAP inhibitor cooperatively sensitize TRAIL-mediated apoptosis in Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Didesmethylrocaglamide (Rocaglamide D) as a Potent eIF4A Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Didesmethylrocaglamide (B3182005) (DDR), a potent natural product inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). It details its mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.

Introduction: Targeting Translation Initiation in Disease

The regulation of protein synthesis is a critical control point in cell growth, proliferation, and survival. Dysregulation of this process is a hallmark of many diseases, including cancer. The eukaryotic translation initiation factor 4F (eIF4F) complex, which is responsible for recruiting ribosomes to the 5' cap of messenger RNAs (mRNAs), is a key node in this pathway. A central component of this complex is eIF4A, a DEAD-box RNA helicase that unwinds secondary structures in the 5'-untranslated regions (5'-UTRs) of mRNAs, facilitating ribosome scanning and translation initiation.[1] Overexpression of eIF4F components is common in various cancers, making these factors attractive targets for therapeutic intervention.[1][2]

Rocaglates, a class of natural products isolated from plants of the Aglaia genus, are potent inhibitors of eIF4A.[1] This guide focuses on Didesmethylrocaglamide (DDR) , also referred to as Rocaglamide (B1679497) D, a derivative of Rocaglamide A that exhibits powerful anti-neoplastic properties through its inhibitory action on eIF4A.[1][3]

Mechanism of Action: An Interfacial Inhibitor

Didesmethylrocaglamide does not function as a classical competitive inhibitor. Instead, it acts as a unique interfacial inhibitor , stabilizing the interaction between eIF4A and its RNA substrate.

The core mechanism involves DDR binding to a transient, bimolecular cavity formed at the interface of eIF4A and a polypurine RNA sequence.[2] This binding "clamps" the helicase onto the mRNA, creating a stable drug-protein-RNA ternary complex. This clamping has two major downstream consequences:

-

Steric Hindrance: The stabilized eIF4A-DDR-RNA complex creates a physical roadblock on the mRNA, impeding the scanning of the 43S pre-initiation complex and thereby inhibiting translation.[2]

-

eIF4A Sequestration: By locking eIF4A onto RNA, DDR effectively sequesters the helicase, reducing the available pool of free eIF4A required for the assembly of functional eIF4F complexes at the 5' cap of other mRNAs.

This mechanism leads to the preferential inhibition of translating mRNAs with structured 5'-UTRs and those containing polypurine motifs, which include a number of oncoproteins.

Figure 1: Simplified signaling pathway of translation initiation and its inhibition by Didesmethylrocaglamide (DDR).

Quantitative Data: In Vitro Potency

Didesmethylrocaglamide is a highly potent inhibitor of cancer cell proliferation, with IC50 values consistently in the low nanomolar range across a variety of sarcoma cell lines. Its potency is often comparable to or greater than that of Rocaglamide A (RocA).

| Cell Line Type | Cell Line Name | Didesmethylrocaglamide (DDR) IC50 (nM) | Rocaglamide A (RocA) IC50 (nM) | Reference |

| Human Osteosarcoma | 143B | ~5 | ~10-20 | |

| MG-63 | ~5 | ~10-20 | ||

| Saos2 | ~5 | ~10-20 | ||

| OS17 | ~5 | ~10-20 | ||

| Canine Osteosarcoma | Abrams | 4 | 10 | |

| D17 | 7 | 30 | ||

| K9-OS2 | 5 | 10 | ||

| K9-OS6 | 5 | 10 | ||

| Human Ewing Sarcoma | A673 | ~2-5 | ~10-20 | [1] |

| TC32 | ~2-5 | ~10-20 | [1] | |

| Human Rhabdomyosarcoma | RD | ~2-5 | ~10-20 | [1] |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | S462 | ~2 | ~8 | [1] |

| STS26T | ~2 | ~8 | [1] |

Table 1: Growth-inhibitory activity (IC50) of Didesmethylrocaglamide (DDR) in various sarcoma cell lines. Values are approximated from published graphical data where exact numbers were not provided.

In Vivo Efficacy

Preclinical studies in mouse xenograft models demonstrate the potent anti-tumor activity of rocaglates. Didesmethylrocaglamide and Rocaglamide A have been shown to effectively suppress tumor growth in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of osteosarcoma, Ewing sarcoma, and MPNST.[1][4]

-

Dosage: Effective doses in mice are often in the range of 2-3 mg/kg, administered via intraperitoneal (IP) injection every other day.[4]

-

Effects: Treatment leads to decreased levels of multiple oncogenic kinases, induction of apoptosis (as indicated by increased cleaved caspase-3), and activation of the DNA damage response.[1][5]

-

Pharmacokinetics: Unlike the related compound silvestrol, Rocaglamide A (and by extension, DDR) is not highly sensitive to MDR1 efflux and exhibits significantly better oral bioavailability (~50% for RocA), making it a more promising candidate for clinical development.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DDR as an eIF4A inhibitor.

In Vitro Translation Assay (35S-Methionine Incorporation)

This assay directly measures the rate of new protein synthesis in cells by tracking the incorporation of radioactive methionine.

Objective: To quantify the inhibitory effect of DDR on global protein synthesis.

Methodology:

-

Cell Culture: Plate cells (e.g., human osteosarcoma line MG-63) in complete medium and allow them to adhere overnight.

-

Starvation: The next day, wash cells twice with phosphate-buffered saline (PBS) and incubate for 1-2 hours in methionine-free DMEM supplemented with dialyzed fetal bovine serum. This depletes the intracellular pool of non-radioactive methionine.

-

Treatment: Add Didesmethylrocaglamide (DDR) at various concentrations (e.g., 0, 1, 10, 100 nM) to the methionine-free medium and incubate for the desired pre-treatment time (e.g., 30 minutes).

-

Metabolic Labeling: Add 35S-methionine (e.g., 250 µCi/sample) to each well and incubate for 30-60 minutes at 37°C to allow for incorporation into newly synthesized proteins.[7]

-

Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).[8]

-

Add an equal volume of 25% TCA to the lysate, vortex, and incubate on ice for 15 minutes.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters multiple times with 10% TCA and once with ethanol (B145695) to dry.[8]

-

-

Quantification: Place the dry filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Normalize the counts per minute (CPM) for each sample to the total protein concentration (determined by a parallel, non-radioactive plate using a BCA or Bradford assay). Express the results as a percentage of the vehicle-treated control.

eIF4A ATPase Activity Assay (Coupled Enzymatic Assay)

This assay measures the RNA-dependent ATP hydrolysis activity of eIF4A. Rocaglates are known to stimulate this activity as they clamp eIF4A onto RNA, promoting a conformation that favors ATP hydrolysis.

Objective: To determine the effect of DDR on the rate of ATP hydrolysis by recombinant eIF4A.

Figure 2: Workflow for the coupled enzymatic eIF4A ATPase assay.

Methodology:

-

Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2.5 mM MgCl₂, and 1 mM DTT.[9]

-

Reaction Mixture: In a quartz cuvette or 384-well plate, assemble the reaction mixture containing:[10][11]

-

Recombinant human eIF4A (e.g., 1 µM)

-

poly(U) RNA (as a stimulator, at a saturating concentration)

-

Phosphoenolpyruvate (PEP, e.g., 1 mM)

-

NADH (e.g., 200 µM)

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (e.g., ~20 µg/ml each)

-

DDR at desired concentrations

-

-

Initiation: Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Measurement: Immediately place the cuvette/plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The oxidation of NADH to NAD+ results in a loss of absorbance at this wavelength.[11]

-

Analysis: Calculate the rate of ATP hydrolysis from the rate of change in absorbance, using the extinction coefficient for NADH (6220 M⁻¹cm⁻¹). Compare the rates in the presence and absence of DDR.

RNA Helicase Activity Assay (Fluorescence-Based)

This real-time assay measures the ability of eIF4A to unwind a short RNA duplex.

Objective: To measure the effect of DDR on the RNA unwinding activity of eIF4A.

Methodology:

-

Substrate Preparation: Synthesize a short RNA duplex substrate. One strand is labeled at the 5' end with a fluorophore (e.g., Cy3), and the complementary strand is labeled at the 3' end with a corresponding quencher (e.g., Black Hole Quencher, BHQ).[12] When the strands are annealed, the fluorescence is quenched. A single-stranded 5' overhang is included on the non-labeled strand for helicase loading.

-

Reaction Buffer: Prepare a buffer containing 30 mM HEPES-KOH (pH 7.4), 100 mM KOAc, and 3 mM Mg(OAc)₂.[9]

-

Reaction Mixture: In a fluorometer cuvette or plate, assemble the reaction mixture:

-

Recombinant eIF4A (e.g., 500 nM)

-

Fluorescently labeled RNA duplex (e.g., 50 nM)

-

Accessory factors like eIF4B or the middle domain of eIF4G can be included to stimulate activity.

-

DDR at desired concentrations.

-

-

Initiation: Start the unwinding reaction by adding ATP (e.g., 3 mM).

-

Measurement: Monitor the increase in fluorescence signal in real-time. As eIF4A unwinds the duplex, the fluorophore and quencher are separated, leading to a de-quenching and an increase in fluorescence.[12]

-

Analysis: The initial rate of the reaction is determined from the slope of the fluorescence curve. Compare the rates obtained at different concentrations of DDR to the vehicle control.

Summary and Future Directions

Didesmethylrocaglamide (DDR) is a potent and specific inhibitor of the eIF4A RNA helicase. It functions through a sophisticated interfacial inhibition mechanism, clamping eIF4A onto polypurine-rich RNA sequences and thereby blocking translation initiation. It demonstrates impressive anti-proliferative activity in the low nanomolar range against a wide array of cancer cell lines and shows significant anti-tumor efficacy in preclinical in vivo models.[1][2]

Compared to other rocaglates like silvestrol, DDR and its close relative Rocaglamide A possess more favorable drug-like properties, including reduced sensitivity to MDR1-mediated efflux and improved oral bioavailability, positioning them as highly promising candidates for further clinical development.[1]

Future research should focus on:

-

Elucidating the precise transcriptomic and proteomic signatures of DDR sensitivity to identify patient populations most likely to benefit.

-

Exploring combination therapies, as rocaglates have shown synergy with other anti-cancer agents.

-

Conducting formal preclinical toxicology and pharmacokinetic studies to advance DDR towards clinical trials for the treatment of sarcomas and other malignancies characterized by a dependency on high rates of protein synthesis.

References

- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor effects of the eIF4A inhibitor didesmethylrocaglamide and its derivatives in human and canine osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Translation Study – Label Protein with S35 Methionine in Cells [bio-protocol.org]

- 8. neb.com [neb.com]

- 9. eIF4B, eIF4G and RNA regulate eIF4A activity in translation initiation by modulating the eIF4A conformational cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Yeast eIF4A enhances recruitment of mRNAs regardless of their structural complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]

Prohibitin Targeting by Rocaglamide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran family of natural products, has demonstrated potent anti-cancer activity. A growing body of evidence indicates that its mechanism of action involves the direct targeting of prohibitins (PHB1 and PHB2). This interaction disrupts the crucial binding of prohibitins to c-Raf, leading to the inhibition of the Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the molecular mechanism, quantitative data on its biological effects, and detailed experimental protocols to study the interaction between Rocaglamide D and prohibitins.

Introduction

Rocaglamides are a class of natural products isolated from plants of the genus Aglaia.[1] They have garnered significant interest in oncology for their potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] While initial studies highlighted their role as inhibitors of protein synthesis, subsequent research has unveiled a more specific mechanism of action involving the targeting of prohibitins.[1][2]

Prohibitins (PHB1 and PHB2) are highly conserved proteins that are ubiquitously expressed and localize to different cellular compartments, including the mitochondria, nucleus, and plasma membrane. They are implicated in a multitude of cellular processes such as cell cycle regulation, apoptosis, and signal transduction. In the context of cancer, prohibitins can act as scaffolds, facilitating the assembly of signaling complexes. One such critical interaction is with the c-Raf kinase, a key upstream activator of the mitogen-activated protein kinase (MAPK) pathway.[2] The dysregulation of the Raf-MEK-ERK pathway is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3]

This compound, by binding to prohibitins, sterically hinders the PHB-c-Raf interaction, thereby preventing the activation of c-Raf and the subsequent downstream signaling cascade.[2] This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for its investigation.

Quantitative Data

The following tables summarize the quantitative data regarding the biological effects of rocaglamides, including this compound, on cancer cells, with a focus on their impact on cell viability and the Raf-MEK-ERK pathway.

Table 1: Anti-proliferative Activity of Rocaglamide Derivatives and Correlation with ERK Phosphorylation Inhibition in Jurkat Cells [4]

| Rocaglamide Derivative | IC50 (nM) for Cell Proliferation | Inhibition of ERK Phosphorylation |

| Rocaglamide A | 5.8 ± 1.2 | +++ |

| Rocaglamide B | 8.5 ± 1.5 | +++ |

| Rocaglamide C | 12.3 ± 2.1 | ++ |

| This compound | 7.2 ± 1.4 | +++ |

| Rocaglamide E | 15.1 ± 2.5 | ++ |

| Rocaglamide F | 9.8 ± 1.8 | +++ |

| Rocaglamide G | 25.4 ± 3.2 | + |

| Rocaglamide H | 6.5 ± 1.3 | +++ |

| Rocaglamide I | 10.2 ± 1.9 | +++ |

| Rocaglamide J | 30.1 ± 4.1 | + |

| Rocaglamide K | 18.7 ± 2.9 | ++ |

| Rocaglamide L | 11.5 ± 2.0 | +++ |

| Rocaglamide M | 8.9 ± 1.6 | +++ |

+++: Strong inhibition, ++: Moderate inhibition, +: Weak inhibition

Table 2: Time- and Dose-Dependent Effect of Rocaglamide A on MDA-MB-231 Cell Viability [5]

| Concentration (nM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |

| 12.5 | ~50% | ~25% | <20% |

| 25 | ~50% | ~25% | <20% |

| 50 | ~50% | ~25% | <20% |

| 100 | ~50% | ~25% | <20% |

| 150 | ~50% | ~25% | <20% |

| 200 | ~50% | ~25% | <20% |

| 500 | ~50% | ~25% | <20% |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's primary mechanism of action involves the disruption of the Prohibitin-c-Raf interaction, which in turn inhibits the canonical Raf-MEK-ERK signaling pathway.

Caption: this compound's mechanism of action.

Experimental Workflow: Target Identification

The identification of prohibitins as the direct target of rocaglamides was achieved through affinity chromatography.

Caption: Workflow for identifying this compound targets.

Experimental Workflow: Validation of Mechanism

The disruption of the Prohibitin-c-Raf interaction and subsequent pathway inhibition is validated through a series of experiments.

Caption: Workflow for validating this compound's mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)[5]

This protocol is for assessing the effect of this compound on the viability of cancer cells, such as the MDA-MB-231 breast cancer cell line.

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium from a stock solution. Final concentrations may range from 10 nM to 500 nM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for p-ERK and Total ERK

This protocol is to determine the effect of this compound on the phosphorylation of ERK.

Materials:

-

Cancer cells (e.g., Jurkat, MDA-MB-231)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 16 hours).[4]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

Prohibitin siRNA Knockdown

This protocol is to validate that the effects of this compound are prohibitin-dependent.

Materials:

-

Cancer cells

-

siRNA targeting prohibitin (PHB1 and/or PHB2)

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Seed cells in 6-well plates the day before transfection to reach 60-80% confluency.

-

For each well, dilute the prohibitin siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 24-48 hours.

-

Verify the knockdown efficiency by Western blotting for prohibitin.

-

Treat the knockdown and control cells with this compound and assess downstream effects, such as cell viability or ERK phosphorylation, as described in the previous protocols.

Conclusion

This compound represents a promising class of anti-cancer compounds that function through a well-defined mechanism of targeting prohibitins and inhibiting the Raf-MEK-ERK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate and harness the therapeutic potential of this compound and related compounds. Future studies should aim to further elucidate the in vivo efficacy and safety profile of this compound, with the ultimate goal of translating these preclinical findings into clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-Antiviral Potential of Rocaglamide D: A Technical Guide to its Activity Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocaglamide D, a member of the rocaglate family of natural products, has emerged as a potent broad-spectrum antiviral agent against a wide array of RNA viruses. This technical guide provides an in-depth analysis of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Rocaglates, including this compound, exert their antiviral effects by targeting the host cellular machinery essential for viral replication, specifically the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. By clamping viral mRNA onto eIF4A, this compound stalls translation initiation, thereby inhibiting viral protein synthesis. This host-targeting mechanism presents a high barrier to the development of viral resistance. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction

The increasing frequency of outbreaks caused by emerging and re-emerging RNA viruses, such as coronaviruses, flaviviruses, and picornaviruses, underscores the urgent need for broad-spectrum antiviral therapies.[1][2] A promising strategy in this endeavor is the development of host-directed antivirals (HDAs), which target cellular factors essential for viral replication.[3] This approach offers the advantage of broad applicability across multiple viral families and a reduced likelihood of resistance development.[3][4]

Rocaglates, a class of cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia, have been identified as potent HDAs with significant antiviral activity.[1][2][5] These compounds, including the well-studied silvestrol (B610840) and the synthetic analog CR-31-B, function as specific inhibitors of the eukaryotic translation initiation factor 4A (eIF4A).[3][6][7] this compound, a naturally occurring rocaglate, shares this mechanism of action and demonstrates significant potential as a pan-antiviral agent.

This guide details the molecular basis of this compound's antiviral activity, presents quantitative data on its efficacy against various RNA viruses, and provides detailed protocols for the key experimental assays used in its characterization.

Mechanism of Action: Inhibition of eIF4A-Mediated Translation

The antiviral activity of this compound is rooted in its ability to modulate the function of the host protein eIF4A, a key component of the translation initiation machinery.

The Role of eIF4A in Eukaryotic Translation Initiation

Eukaryotic translation initiation is a complex process that begins with the binding of the eIF4F complex to the 5' cap of messenger RNA (mRNA). The eIF4F complex comprises eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A (a DEAD-box RNA helicase).[8] The helicase activity of eIF4A is crucial for unwinding complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, which facilitates the scanning of the 43S preinitiation complex to locate the start codon.[2][8] Many viral RNAs possess highly structured 5'-UTRs that are particularly dependent on eIF4A activity for efficient translation.[1][2]

This compound-Mediated Inhibition of Translation

This compound and other rocaglates inhibit translation by clamping specific mRNAs onto the surface of eIF4A.[3][9] This action is mediated by the formation of a stable ternary complex between eIF4A, the rocaglate, and a polypurine sequence within the mRNA's 5'-UTR.[9] The rocaglate molecule intercalates between eIF4A and the RNA, effectively locking the helicase onto the mRNA and preventing its translocation.[9] This stalling of eIF4A inhibits the unwinding of the 5'-UTR, thereby blocking the progression of the preinitiation complex and ultimately inhibiting protein synthesis from that mRNA.[3] Due to the high dependence of many viral mRNAs on eIF4A for translation, this compound selectively inhibits viral protein synthesis with minimal impact on the translation of most host cell mRNAs.[1][2]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound and related compounds is typically quantified by determining the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Rocaglates Against Various RNA Viruses

| Compound | Virus Family | Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference(s) |

| Silvestrol | Coronaviridae | MERS-CoV | MRC-5 | 1.3 | >100 | >76.9 | [6][10] |

| Silvestrol | Coronaviridae | HCoV-229E | MRC-5 | 3 | >100 | >33.3 | [6][10] |

| CR-1-31-B | Coronaviridae | SARS-CoV-2 | Vero E6 | ~1.8 | >100 | >55.6 | [7][11] |

| Zotatifin | Coronaviridae | HCoV-229E | MRC-5 | 3.9 | >100 | >25.6 | [3][12] |

| Zotatifin | Coronaviridae | MERS-CoV | MRC-5 | 4.3 | >100 | >23.3 | [3][12] |

| Zotatifin | Coronaviridae | SARS-CoV-2 | Vero E6 | 41.6 | >1000 | >24 | [3][12] |

| Silvestrol | Picornaviridae | Poliovirus (PV) | MRC-5 | 20 | >100 | >5 | [6][10] |

| Silvestrol | Picornaviridae | Human Rhinovirus A1 (HRV A1) | MRC-5 | 100 | >100 | >1 | [6][10] |

| Zotatifin | Togaviridae | Mayaro Virus (MAYV) | HDF | <50 | >100 | >2 | [5][13] |

| CR-1-31-B | Togaviridae | Mayaro Virus (MAYV) | HDF | <50 | ~100 | ~2 | [5][13] |

| Rocaglamide A | Togaviridae | Mayaro Virus (MAYV) | HDF | >100 | ~100 | - | [5][13] |

| Silvestrol | Flaviviridae | Zika Virus (ZIKV) | A549 | - | - | - | [1] |

| CR-31-B (-) | Flaviviridae | Zika Virus (ZIKV) | Primary human hepatocytes | - | - | - | [1] |

Note: Data for this compound specifically is often grouped with other rocaglates in initial screening studies. The data presented here for other rocaglates is indicative of the expected potency of this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antiviral activity of this compound.

Viral Plaque Assay

This assay is used to quantify the number of infectious viral particles in a sample.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MRC-5) into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.[6]

-

Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in an appropriate cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with a small volume (e.g., 200 µL for a 6-well plate) of each viral dilution.[6]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[1]

-

Overlay: After the adsorption period, remove the viral inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., 2x MEM containing 1% low-melting-point agarose).[6] This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Once plaques are visible, fix the cells with a solution such as 10% formaldehyde. After fixation, remove the agarose (B213101) overlay and stain the cell monolayer with a staining solution like 0.1% crystal violet.[3]

-

Quantification: Plaques will appear as clear zones against a background of stained, healthy cells. Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques). The viral titer is then calculated in Plaque Forming Units per milliliter (PFU/mL).

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Detailed Methodology:

-

Cell Seeding and Treatment: Seed host cells in multi-well plates. Once the cells have adhered, treat them with a range of concentrations of this compound.[9]

-

Infection: After a pre-incubation period with the compound, infect the cells with the virus at a specific multiplicity of infection (MOI).[9]

-

Incubation: Incubate the infected cells for a duration that corresponds to one or more viral replication cycles.

-

Harvesting: At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virions.

-

Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[9]

-

Analysis: The reduction in viral yield in the presence of this compound is calculated relative to the viral yield in untreated control wells. The EC50 value is then determined from the dose-response curve.

Quantitative PCR (qPCR) for Viral RNA Quantification

qPCR is used to measure the amount of viral RNA in a sample, providing a measure of viral replication.

Detailed Methodology:

-

Sample Preparation: Treat cells with this compound and infect with the virus as described for the viral yield reduction assay.

-

RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.[14]

-

Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

-

qPCR: Perform real-time PCR using primers and a fluorescent probe that are specific to a target sequence in the viral genome. A housekeeping gene (e.g., GAPDH, actin) is also amplified as an internal control.

-

Data Analysis: The amount of viral RNA is quantified based on the cycle threshold (Ct) value. The reduction in viral RNA levels in this compound-treated samples is calculated relative to untreated controls.

Dual-Luciferase Reporter Assay for Translation Inhibition

This assay directly measures the effect of this compound on the translation of a specific viral 5'-UTR.

Detailed Methodology:

-

Construct Generation: The 5'-UTR of the virus of interest is cloned into a reporter plasmid, upstream of the Firefly luciferase gene.

-

Transfection: Host cells are co-transfected with the Firefly luciferase reporter construct and a control plasmid expressing Renilla luciferase under the control of a constitutive promoter.[12]

-

Treatment: The transfected cells are treated with various concentrations of this compound.

-

Lysis and Measurement: After an incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.[4][11]

-

Normalization: The Firefly luciferase activity (driven by the viral 5'-UTR) is normalized to the Renilla luciferase activity (internal control) for each sample.[15]

-

Analysis: A decrease in the normalized Firefly luciferase activity in the presence of this compound indicates inhibition of translation initiation from the viral 5'-UTR.

Conclusion

This compound represents a promising lead compound in the development of broad-spectrum antiviral therapies. Its mechanism of action, which involves the inhibition of the host translation initiation factor eIF4A, provides a high barrier to the emergence of viral resistance. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other rocaglates as pan-antiviral agents. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to advance these promising compounds towards clinical applications.

References

- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. assaygenie.com [assaygenie.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. labinsights.nl [labinsights.nl]

- 8. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 12. mdpi.com [mdpi.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Rocaglamide D: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Translation Inhibitor

Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran class of natural products isolated from the Aglaia species, has garnered significant attention in the scientific community for its potent anticancer, antiviral, and anti-inflammatory properties. These biological activities primarily stem from its unique mechanism of action: the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase crucial for cap-dependent translation initiation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Rocaglamide D and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Mechanism of Action

This compound and its congeners feature a rigid cyclopenta[b]benzofuran core. Their primary molecular target is eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation. Rocaglamides function by clamping eIF4A onto specific polypurine sequences within the mRNA, thereby stalling the translation initiation complex and inhibiting protein synthesis of a subset of mRNAs, including many proto-oncogenes.[1] This targeted inhibition of protein synthesis underlies its potent biological effects.

Below is a diagram illustrating the core chemical structure of this compound.

Caption: Core chemical structure of this compound.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to elucidate the key structural features of rocaglamides that govern their biological activity. These studies have revealed that modifications at several positions on the rocaglamide scaffold can significantly impact potency and selectivity.

Key SAR Findings:

-

C-1 Position: Acetylation of the hydroxyl group at C-1 generally leads to a decrease in antiproliferative activity.[2]

-

C-2 Position: The nature of the substituent at the C-2 position is critical. Bulky aminoacyl groups at this position have been shown to diminish activity.[2]

-

C-3' Position: The substitution pattern on the C-3' phenyl ring influences activity.

-

C-8b Position: A free hydroxyl group at the C-8b position is considered essential for cytotoxic activity.[3]

-

Furan (B31954) vs. Pyran Ring: The presence of a furan ring, characteristic of rocaglamides, is crucial for activity, as related compounds with a pyran ring (aglains) are significantly less active.[2]

-

Dioxanyl Ring: The presence of a dioxanyl ring, as seen in the potent analog silvestrol, can enhance cytotoxic potency.[4]

-

Halogenation: Introduction of halogen atoms at specific positions can modulate antiviral activity.[5]

Quantitative SAR Data

The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the biological activity of this compound and its analogs.

Table 1: Anticancer Activity of Rocaglamide Derivatives (IC50 values)

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Didesmethyl-rocaglamide | Demethylation | MONO-MAC-6 | 0.004 | [2] |

| Didesmethyl-rocaglamide | Demethylation | MEL-JUSO | 0.013 | [2] |

| Rocaglamide Hydroxamate (-)-9 | C-2 hydroxamate | BJAB Lymphoma | ~0.02 (1h) | [6] |

| Aglaodoratin C | Benzo[b]oxepine | HT-29 | 0.097 - 6.25 | [4] |

| Aglaodoratin D | Benzo[b]oxepine | SMMC-7721 | 0.097 - 6.25 | [4] |

| Aglaodoratin E | Benzo[b]oxepine | MG-63 | 0.097 - 6.25 | [4] |

| Aglapervirisin A | C-6"' acetate | HT-29, HepG2, HL-60, MCF-7 | 0.008 - 0.014 | [4] |

| C-4' Bromo-rocaglaol formamide | C-1 formamide, C-4' Br | Various | 0.0005 - 0.0023 | [4] |

Table 2: Antiviral Activity of Rocaglamide Derivatives (EC50 values)

| Compound | Virus | Cell Line | EC50 (nM) | Reference |

| CR-31-B (-) | HCoV-229E | MRC-5 | 2.88 | [7] |

| CR-31-B (-) | MERS-CoV | MRC-5 | 1.87 | [7] |

| CR-31-B (-) | SARS-CoV-2 | Vero E6 | ~1.8 | [3] |

| Zotatifin | HCoV-229E | MRC-5 | 3.9 | [8] |

| Zotatifin | MERS-CoV | MRC-5 | 4.3 | [8] |

| Zotatifin | SARS-CoV-2 | Vero E6 | 41.6 | [8] |

| CMLD012073 (ADR) | Hepatitis E Virus | Huh7.5 | 1 - 9 | [1][9] |

| CMLD012118 (ADR) | Hepatitis E Virus | Huh7.5 | 1 - 9 | [1][9] |

| CMLD012612 (ADR) | Hepatitis E Virus | Huh7.5 | 1 - 9 | [1][9] |

Table 3: Anti-inflammatory Activity of Rocaglamide Derivatives (IC50 values)

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| Rocaglamide A | NF-κB Reporter | Jurkat T cells | Potent (nanomolar range) | [10] |

| Rocaglamide derivatives | NF-κB Reporter | Jurkat T cells | Potent (nanomolar range) | [10] |

Signaling Pathway and Experimental Workflows

The primary mechanism of action of rocaglamides involves the targeting of the eIF4A-dependent translation initiation pathway. A simplified diagram of this pathway and the point of intervention by rocaglamides is presented below.

Caption: this compound inhibits eIF4A-mediated translation.

A general workflow for conducting SAR studies on rocaglamide analogs is depicted in the following diagram.

Caption: General workflow for a this compound SAR study.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are summaries of key experimental protocols.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the rocaglamide analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the rocaglamide analog for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).

Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or Jurkat T cells) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the transfected cells with various concentrations of the rocaglamide analogs.

-

Stimulation: Induce NF-κB activation using a stimulant such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay substrate.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value.[1]

Conclusion

The structure-activity relationship studies of this compound have provided a deep understanding of the chemical features required for its potent biological activities. The cyclopenta[b]benzofuran core is a privileged scaffold, and modifications at specific positions can fine-tune its potency and selectivity as an eIF4A inhibitor. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the rational design and development of novel rocaglamide-based therapeutics for the treatment of cancer, viral infections, and inflammatory diseases. Further exploration of this fascinating class of natural products holds great promise for the discovery of new and effective medicines.

References

- 1. Identification of structurally re-engineered rocaglates as inhibitors against hepatitis E virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocaglamide D Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Rocaglamide (B1679497) D and its derivatives, a class of potent bioactive compounds isolated from plants of the Aglaia genus.[1][2] Renowned for their significant anti-proliferative and anti-inflammatory properties, these natural products are at the forefront of research for novel therapeutic agents, particularly in oncology. This document details their mechanisms of action, summarizes key structure-activity relationships, presents quantitative bioactivity data, and outlines the experimental protocols used for their evaluation.

Core Mechanisms of Action

Rocaglamide derivatives exert their biological effects primarily through two well-defined signaling pathways: inhibition of protein synthesis via the eukaryotic initiation factor 4A (eIF4A) and suppression of the nuclear factor-kappa B (NF-κB) inflammatory pathway.

The principal mechanism behind the potent anti-cancer activity of rocaglamides is the inhibition of translation initiation.[3] They specifically target eIF4A, an ATP-dependent DEAD-box RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNA (mRNA), a critical step for ribosome recruitment and scanning.[4][5]

Rocaglamides function as "interfacial inhibitors" or "molecular clamps."[6][7] They bind to a transient cavity formed between eIF4A and specific polypurine RNA sequences.[4] This binding event stabilizes the eIF4A-RNA complex, effectively "clamping" the helicase onto the mRNA.[4][6] This stalled complex creates a steric barrier that impedes the scanning of the 43S pre-initiation complex, leading to a selective inhibition of translation for a subset of mRNAs, many of which encode oncogenes crucial for cell growth and proliferation.[4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

Rocaglamide D: A Technical Guide to Overcoming Chemoresistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a formidable obstacle in oncology, leading to treatment failure and disease relapse. A promising strategy to circumvent this challenge lies in the modulation of key cellular pathways that contribute to drug resistance. Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran class of natural products, has emerged as a potent agent capable of sensitizing cancer cells to conventional chemotherapeutics. This technical guide provides an in-depth analysis of Rocaglamide D's mechanism of action, focusing on its role in overcoming chemoresistance. We will explore its primary molecular targets, delineate the signaling pathways it modulates, and present key experimental data and protocols for its investigation.

Introduction

The development of resistance to chemotherapy is a multifactorial process involving mechanisms such as increased drug efflux, enhanced DNA repair, and alterations in apoptotic signaling pathways. One of the key players in multidrug resistance (MDR) is the P-glycoprotein (P-gp), encoded by the ABCB1 gene, which functions as an ATP-dependent drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents[1][2]. Another critical factor in cancer cell survival and proliferation is the dysregulation of protein synthesis, often driven by the overexpression of translation initiation factors.

Rocaglamides, including this compound, are natural compounds isolated from plants of the Aglaia genus[3][4]. They have demonstrated potent anti-cancer activities, and notably, the ability to overcome resistance to standard cancer therapies[3][5]. This guide will detail the molecular underpinnings of this compound's action, providing a comprehensive resource for researchers in the field.

Mechanism of Action in Overcoming Chemoresistance

This compound's ability to combat chemoresistance stems from its multifaceted mechanism of action, primarily centered around the inhibition of protein synthesis and the modulation of key signaling pathways.

Inhibition of Translation Initiation via eIF4A

The primary molecular target of rocaglamides is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a crucial component of the eIF4F complex[6][7][8][9]. This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a critical step for ribosome recruitment and the initiation of translation[5][7].

This compound exerts its inhibitory effect by clamping eIF4A onto polypurine-rich sequences within the 5' UTR of specific mRNAs[7][8]. This action stabilizes the eIF4A-RNA interaction, effectively sequestering eIF4A and preventing it from participating in the scanning process of the pre-initiation complex[6][8]. This leads to a selective inhibition of the translation of mRNAs that possess long, structured 5' UTRs, many of which encode proteins crucial for cancer cell proliferation and survival, such as cyclins, anti-apoptotic proteins, and oncogenic kinases[5]. Some studies also suggest that Rocaglamide A can target DDX3, another DEAD-box RNA helicase, by a similar clamping mechanism[10].

Overcoming MDR1/P-glycoprotein-Mediated Resistance

A significant advantage of this compound and its analogue didesmethylrocaglamide (B3182005) (DDR) is their ability to circumvent multidrug resistance mediated by the P-glycoprotein (P-gp/MDR1) efflux pump[5]. Unlike some other chemotherapeutic agents, this compound and DDR are not substrates for MDR1, meaning they are not actively transported out of the cancer cell[5][11]. This allows them to accumulate intracellularly to effective concentrations, even in cancer cells that overexpress P-gp, a common mechanism of acquired chemoresistance[5].

References

- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocaglamide D: A Technical Guide to its Impact on the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocaglamide D, a member of the cyclopenta[b]benzofuran natural product family isolated from plants of the Aglaia genus, has demonstrated potent anti-inflammatory and anti-cancer activities. A significant aspect of its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, inflammation, and cell survival. This technical guide provides an in-depth overview of the effects of this compound on the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction

The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including cytokines, growth factors, and pathogens. Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and malignancies. The canonical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory IκB proteins. This phosphorylation event targets IκB for ubiquitination and proteasomal degradation, liberating NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.

This compound and its analogues have emerged as potent inhibitors of this pathway, exhibiting efficacy in the nanomolar range.[1][2] This guide will dissect the molecular basis of this inhibition, providing researchers with the necessary information to investigate and potentially exploit this activity in therapeutic development.

Quantitative Data: Inhibition of NF-κB Activation

This compound and its derivatives have been shown to be highly potent inhibitors of NF-κB activation induced by various stimuli, such as tumor necrosis factor-alpha (TNFα) and phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][2] The inhibitory concentrations (IC50) are consistently observed in the low nanomolar range, highlighting the potential of these compounds as specific modulators of the NF-κB pathway.

| Compound | Cell Line | Inducing Agent | IC50 (nM) | Reference |

| Rocaglamide A | Jurkat T cells | TNFα | ~10 | (Baumann et al., 2002) |

| Rocaglamide A | Jurkat T cells | PMA | ~20 | (Baumann et al., 2002) |

| Rocaglamide derivative | C2C12 cells | TNFα | ~30-50 | (Liu et al., 2017)[3] |

| Rocaglamide A | - | HSF1 activation | ~50 | [4] |

Note: The table above is a compilation of data from multiple sources. Direct comparative studies of a wide range of Rocaglamide derivatives on NF-κB inhibition are limited, and IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action: Targeting the NF-κB Signaling Cascade

This compound exerts its inhibitory effect on the NF-κB pathway at a point upstream of the IKK complex but downstream of TNF receptor-associated factor 2 (TRAF2).[1] The primary mechanism involves the inhibition of IKK activation, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1] This ultimately leads to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[3]

The Interplay with eIF4A-mediated Translation Inhibition

The principal molecular target of Rocaglamides is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the translation initiation complex.[4][5] this compound clamps eIF4A onto polypurine sequences in mRNA, thereby inhibiting protein synthesis of a specific subset of transcripts.[6][7]

While the direct link between eIF4A inhibition and the suppression of the NF-κB pathway is still under active investigation, a plausible hypothesis is that this compound inhibits the translation of a short-lived, essential upstream activator of the IKK complex. By preventing the synthesis of this key protein, this compound effectively disrupts the signal transduction cascade leading to NF-κB activation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: NF-κB signaling pathway with this compound's point of intervention.

Caption: Experimental workflow for studying this compound's effect on NF-κB.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the impact of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

-

Cell Line: Jurkat T cells stably transfected with an NF-κB-dependent luciferase reporter construct.

-

Materials:

-

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well white, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

TNFα or PMA stock solution

-

Luciferase Assay Reagent (e.g., Promega ONE-Glo™)

-

Luminometer

-

-

Procedure:

-

Seed Jurkat T cells at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) or PMA (e.g., 50 ng/mL) for 6-8 hours at 37°C. Include an unstimulated control.

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Mix well by gentle shaking for 2 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value.

-

Western Blot for IκBα Degradation

This method assesses the ability of this compound to prevent the degradation of IκBα following stimulation.

-

Cell Line: Jurkat T cells or other suitable cell line.

-

Materials:

-

6-well tissue culture plates

-

This compound stock solution (in DMSO)

-

TNFα or PMA stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-IκBα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent and imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1-2 hours.

-